3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine
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Overview
Description
3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a sulfonyl group attached to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydronaphthalene derivative, followed by the introduction of the sulfonyl groups and the pyrrolidine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrrolidine ring or the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **3-(Methoxyphenyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine
- **3-(Methylphenyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine
- **2-(Methoxyphenyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 3-(Methylsulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methylsulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-21(17,18)15-8-9-16(11-15)22(19,20)14-7-6-12-4-2-3-5-13(12)10-14/h6-7,10,15H,2-5,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPVCVZRHQOWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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